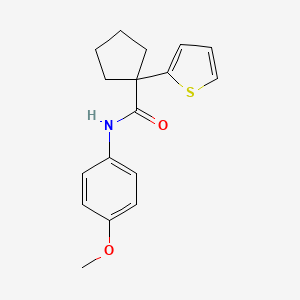

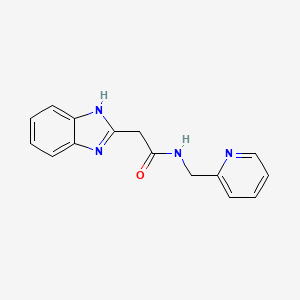

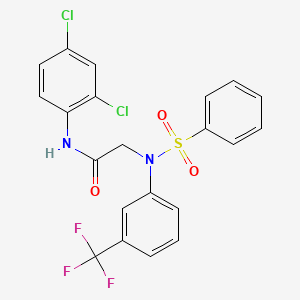

N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as MT-45, is a synthetic opioid that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). The drug was first developed in the 1970s as a potential analgesic, but it was never approved for medical use due to its high potential for abuse and addiction. Despite its illegal status, MT-45 has been found in several designer drugs and has been associated with numerous cases of overdose and death.

Applications De Recherche Scientifique

PET Imaging in Human Subjects

18F-Mefway PET Imaging of Serotonin 1A Receptors in Humans A Comparison with 18F-FCWAY

This study evaluates 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying 5-HT1A receptors in human subjects. It highlights the potential of 18F-Mefway as a candidate PET radioligand for 5-HT1A receptor imaging, despite its lower distribution volume ratio values compared to 18F-FCWAY, due to its resistance to in vivo defluorination (J. Choi et al., 2015).

Antimicrobial and Antioxidant Studies

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

This research involves synthesizing and characterizing various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, with specific focus on the compound N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. The study provides insights into the crystal structure and potential applications in antimicrobial and antioxidant contexts (Cemal Koray Özer et al., 2009).

Synthesis of Lignan Conjugates

Synthesis of lignan conjugates via cyclopropanation Antimicrobial and antioxidant studies

This paper discusses the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, highlighting their significant antimicrobial and antioxidant properties. Docking studies and ADME results suggest these molecules possess desirable pharmaceutical properties (K. Raghavendra et al., 2016).

Serotonin Receptor Studies

WAY-100635 and GR127935 effects on 5-hydroxytryptamine-containing neurones

This study examines N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635), a potent and selective 5-HT1A receptor antagonist. The findings contribute to understanding the interactions and inhibitory actions on serotonin neuronal firing, offering insights into the development of serotonin receptor-targeted therapeutics (R. Craven et al., 1994).

Quantitative Analysis in PET Studies

Quantitative analysis of [carbonyl-(11)C]WAY-100635 PET studies

This research assesses various modeling strategies for the quantitative analysis of [carbonyl-(11)C]WAY-100635, a PET radioligand for imaging 5-HT(1A) receptors. The findings contribute to the development of better imaging and diagnostic approaches in neuroscience and pharmacology (R. Gunn et al., 2000).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-14-8-6-13(7-9-14)18-16(19)17(10-2-3-11-17)15-5-4-12-21-15/h4-9,12H,2-3,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEBCQQMFHBCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)

![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)